molecular formula C8H13NO3 B13040642 (S)-1-Acetylpyrrolidin-3-YL acetate

(S)-1-Acetylpyrrolidin-3-YL acetate

Cat. No.: B13040642
M. Wt: 171.19 g/mol
InChI Key: ZDRQLZXFQGATCX-QMMMGPOBSA-N
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Description

(S)-1-Acetylpyrrolidin-3-YL acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound, in particular, is characterized by its unique structure, which includes a pyrrolidine ring and an acetate group. The (S)-configuration indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Acetylpyrrolidin-3-YL acetate typically involves the esterification of (S)-1-Acetylpyrrolidine with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process. Additionally, green chemistry approaches, such as the use of biocatalysts or environmentally friendly solvents, are increasingly being explored to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Acetylpyrrolidin-3-YL acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-1-Acetylpyrrolidine and acetic acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: (S)-1-Acetylpyrrolidine and acetic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Acetylpyrrolidin-3-YL acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Acetylpyrrolidin-3-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis, releasing acetic acid, which can participate in various biochemical pathways. The pyrrolidine ring may interact with proteins or nucleic acids, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Acetylpyrrolidin-3-YL acetate: The enantiomer of the compound with a different three-dimensional arrangement.

    Ethyl acetate: A simpler ester with similar chemical properties but lacking the pyrrolidine ring.

    Methyl acetate: Another simple ester used in various industrial applications.

Uniqueness

(S)-1-Acetylpyrrolidin-3-YL acetate is unique due to its chiral nature and the presence of both a pyrrolidine ring and an acetate group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other esters and similar compounds.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

[(3S)-1-acetylpyrrolidin-3-yl] acetate

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(5-9)12-7(2)11/h8H,3-5H2,1-2H3/t8-/m0/s1

InChI Key

ZDRQLZXFQGATCX-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)OC(=O)C

Canonical SMILES

CC(=O)N1CCC(C1)OC(=O)C

Origin of Product

United States

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